molecular formula C11H15F3N4O B1304828 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol CAS No. 651004-99-8

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol

Cat. No.: B1304828
CAS No.: 651004-99-8
M. Wt: 276.26 g/mol
InChI Key: AWGYMFGFNLYHOH-UHFFFAOYSA-N
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Description

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol is a chemical intermediate designed for research and development applications, strictly for laboratory use. This compound features a piperazine ring linked to a trifluoromethylpyrimidine group, a scaffold frequently identified in the exploration of novel bioactive molecules . The piperazine moiety is a privileged structure in medicinal chemistry, often used to optimize pharmacokinetic properties and as a conformational scaffold to position pharmacophoric groups for target interaction . The incorporation of the trifluoromethyl group, a common strategy in drug design, can influence a molecule's metabolic stability, lipophilicity, and binding affinity . While the specific biological profile of this exact molecule requires further investigation, derivatives sharing the core 1-(pyrimidin-2-yl)piperazine structure have been extensively studied as potential therapeutic agents. Research on analogous compounds indicates potential relevance for central nervous system (CNS) targets, with some 1-(pyrimidin-2-yl)piperazine derivatives having been characterized as potential atypical antipsychotic agents in preclinical models . Furthermore, the broader structural class of N-arylpiperazines bearing a trifluoromethyl-substituted heterocycle is a subject of significant interest in medicinal chemistry campaigns for various diseases . The ethanol functional group on the piperazine ring offers a handle for further synthetic elaboration, making this compound a versatile building block for constructing more complex molecular architectures. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)9-1-2-15-10(16-9)18-5-3-17(4-6-18)7-8-19/h1-2,19H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGYMFGFNLYHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383818
Record name 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651004-99-8
Record name 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 4-(Trifluoromethyl)pyrimidin-2-yl Intermediate

The trifluoromethyl-substituted pyrimidine core is typically synthesized starting from trifluoroacetamidine or trifluoroacetamide derivatives, which undergo cyclization with appropriate β-dicarbonyl compounds or amidines under heating conditions. A representative method involves:

  • Reacting 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester with trifluoroacetamidine in dehydrated alcohol solvents (e.g., ethanol) at 50–120 °C.
  • Heating for 2–24 hours to promote cyclization and formation of the trifluoromethylpyrimidine ring.
  • Isolation of the product by filtration and vacuum drying, yielding white crystalline intermediates with yields around 80–85%.

This method benefits from controllable reaction parameters and scalability, making it suitable for large-scale synthesis.

Functionalization of the Piperazine Ring

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions with the pyrimidine intermediate. Common approaches include:

  • Using piperazine derivatives such as 1-boc-piperazine or ethyl 3-(piperazin-1-yl)propanoate dihydrochloride as starting materials.
  • Employing bases like potassium carbonate or sodium hydride to deprotonate and activate nucleophiles.
  • Conducting reactions in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from 0 °C to 100 °C.
  • Palladium-catalyzed cross-coupling reactions (e.g., Pd2(dba)3 with bulky phosphine ligands) can be used for more complex substitutions on the piperazine ring.

These steps allow selective attachment of the piperazine ring to the pyrimidine core with high efficiency.

Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol substituent is typically introduced by alkylation or substitution reactions on the piperazine nitrogen:

  • Reaction of the piperazine intermediate with 2-chloroethanol or ethylene oxide under basic conditions.
  • Use of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic attack.
  • Reactions are performed in solvents like ethanol, THF, or DMF at mild to moderate temperatures (room temperature to 80 °C).
  • Purification by crystallization or chromatography yields the final compound with high purity.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Trifluoromethylpyrimidine ring formation 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester + trifluoroacetamidine Ethanol (dehydrated) 50–120 2–24 h 80–85 Heating promotes cyclization
Piperazine coupling Piperazine derivative + base (K2CO3, NaH) + Pd catalyst (optional) NMP, DMF, THF 0–100 Several hours 70–90 Pd-catalysis for complex substitutions
Ethan-1-ol side chain addition 2-chloroethanol or ethylene oxide + base Ethanol, THF, DMF RT–80 Few hours 75–90 Alkylation on piperazine nitrogen

Research Findings and Optimization Insights

  • The use of polar aprotic solvents such as DMF and NMP significantly improves yields in coupling reactions due to better solubility and activation of nucleophiles.
  • Bases like sodium hydride and potassium carbonate are effective in deprotonating amines and facilitating nucleophilic substitutions.
  • Palladium-catalyzed cross-coupling reactions enable selective functionalization of the piperazine ring, expanding the scope of derivatives accessible.
  • Reaction temperatures and times are optimized to balance conversion efficiency and minimize side reactions.
  • The trifluoromethylpyrimidine core synthesis benefits from controlled heating and solvent choice to achieve high purity and yield, critical for downstream functionalization.

Chemical Reactions Analysis

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and pyrimidine groups can participate in substitution reactions with suitable reagents.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

  • Anticancer Activity : Compounds containing trifluoromethyl groups, such as this one, have been studied for their potential anticancer properties. The trifluoromethyl moiety can enhance the lipophilicity and metabolic stability of the compound, which may lead to improved efficacy against cancer cells. Research indicates that derivatives of pyrimidine and piperazine structures exhibit significant cytotoxic effects on various cancer cell lines .
  • Antimicrobial Properties : The presence of the piperazine ring has been linked to antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The trifluoromethyl group also contributes to the overall biological activity by modifying the electronic properties of the molecule.
  • Neuropharmacology : There is ongoing research into the effects of piperazine derivatives on neurotransmitter systems, particularly their role as serotonin receptor modulators. This could lead to advancements in treatments for psychiatric disorders .

Agrochemical Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Trifluoromethyl-substituted compounds are known for their effectiveness in agricultural applications due to their ability to disrupt biological processes in pests while being less harmful to non-target species .

  • Insecticides : Research indicates that similar compounds can act as insect growth regulators, affecting the development and reproduction of pests .
  • Herbicides : Some studies have explored the herbicidal properties of trifluoromethylated pyrimidines, demonstrating their effectiveness in controlling weed growth without adversely affecting crop yield .

Materials Science

Polymer Development

The unique chemical properties of 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol make it suitable for incorporation into polymer matrices:

  • Coatings : Due to its chemical stability and resistance to degradation, this compound can be used in developing protective coatings for various substrates, enhancing durability against environmental factors .
  • Nanocomposites : The incorporation of this compound into nanocomposite materials could improve mechanical properties and thermal stability, making them suitable for advanced engineering applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of trifluoromethyl-pyrimidine derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance therapeutic efficacy.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of trifluoromethyl-substituted compounds in controlling aphid populations on crops. The findings indicated a marked reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as a selective pesticide.

Mechanism of Action

The mechanism of action of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and pyrimidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The piperazine ring and ethanol moiety contribute to the overall stability and solubility of the compound, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name / ID Key Substituents Terminal Functional Group Heterocycle Core References
Target Compound (CAS 651004-99-8) 4-(Trifluoromethyl)pyrimidin-2-yl, 2-hydroxyethyl Ethanol Pyrimidine
Methanone derivative () 4-Chloro-2-(trifluoromethyl)phenyl, substituted sulfonyl Methanone (ketone) Pyrimidine
Triazole derivative (m6, ) 1-Isopropyl-1H-1,2,4-triazol-3-yl, chloro, ethanone Ethanone Pyrimidine/Triazole
Thiophene derivative (Compound 21) Thiophen-2-yl, 4-(trifluoromethyl)phenyl Methanone Thiophene
Imidazopyrimidine (CAS 3458-58-0) 2-(Methylsulfonyl)phenyl, imidazo[1,2-a]pyrimidin-3-yl Ethanol Imidazopyrimidine
Morpholine derivative () 4-Propylheptyl Ethanol Morpholine

Biological Activity

The compound 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol , with the CAS number 651004-99-8, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅F₃N₄O
  • Molecular Weight : 276.2582 g/mol
  • Structure : The compound features a trifluoromethyl group on a pyrimidine ring, linked to a piperazine moiety via an ethanolic chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
COX InhibitionSelective inhibition of COX-2 with potential anti-inflammatory effects
AntimicrobialPotential antimicrobial properties against Gram-positive and Gram-negative bacteria
AnticancerPossible inhibition of cancer cell proliferation through various mechanisms

Case Study 1: Anti-inflammatory Activity

A study investigating similar pyrimidine derivatives revealed significant anti-inflammatory activity in vivo using carrageenan-induced rat paw edema models. The tested compounds exhibited varying degrees of COX-1 and COX-2 inhibitory activities, suggesting that this compound may possess similar properties .

Case Study 2: Antimicrobial Efficacy

Research on related compounds has shown promising results against Staphylococcus aureus and Escherichia coli. These studies utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, indicating that structural modifications can enhance antimicrobial potency .

Research Findings

Recent literature emphasizes the importance of trifluoromethyl groups in enhancing the biological activity of heterocyclic compounds. For instance, studies have demonstrated that these groups can improve metabolic stability and increase binding affinity to target enzymes .

Moreover, ongoing research aims to synthesize novel derivatives of this compound to explore their pharmacological profiles further. Early findings suggest that modifications to the piperazine or pyrimidine moieties may yield compounds with enhanced therapeutic indices.

Q & A

Q. How can the synthesis of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent Selection : Ethanol or DMF-EtOH mixtures (1:1) are commonly used for refluxing intermediates, as demonstrated in similar piperazine-pyrimidine syntheses .
  • Reaction Time : Extended reflux durations (e.g., 2–4 hours) improve coupling efficiency between the trifluoromethylpyrimidine and piperazine moieties .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) or column chromatography with silica gel can enhance purity .
  • Catalyst Use : Amine bases (e.g., triethylamine) may facilitate nucleophilic substitution reactions during piperazine functionalization .

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